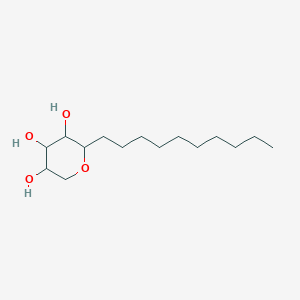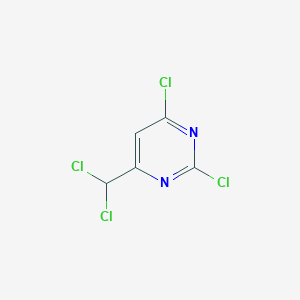
2,4-Dichloro-6-(dichloromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(dichloromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its two chlorine atoms at positions 2 and 4, and a dichloromethyl group at position 6. It is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(dichloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with dichloromethyl reagents under controlled conditions. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high purity and yield. The use of advanced technologies and equipment helps in maintaining the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(dichloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with different reagents to form complex molecules.
Oxidation and Reduction: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Reagents such as palladium catalysts and organometallic compounds are used. The reactions are often conducted under inert atmospheres to prevent oxidation.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidines, while coupling reactions can produce complex heterocyclic compounds.
Applications De Recherche Scientifique
2,4-Dichloro-6-(dichloromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleic acid analogs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(dichloromethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. The presence of chlorine atoms and the dichloromethyl group enhances its reactivity and binding affinity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: Similar in structure but lacks the dichloromethyl group.
2,4-Dichloro-6-methylpyrimidine: Similar but has a methyl group instead of a dichloromethyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a dichloromethyl group.
Uniqueness
2,4-Dichloro-6-(dichloromethyl)pyrimidine is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research studies.
Propriétés
Numéro CAS |
84372-17-8 |
|---|---|
Formule moléculaire |
C5H2Cl4N2 |
Poids moléculaire |
231.9 g/mol |
Nom IUPAC |
2,4-dichloro-6-(dichloromethyl)pyrimidine |
InChI |
InChI=1S/C5H2Cl4N2/c6-3-1-2(4(7)8)10-5(9)11-3/h1,4H |
Clé InChI |
RQHKTBWJAUMFJR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1Cl)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


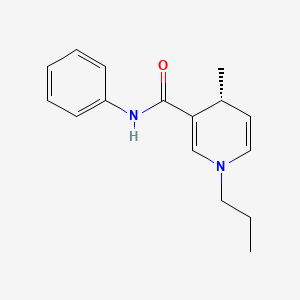
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
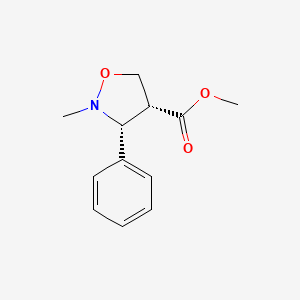

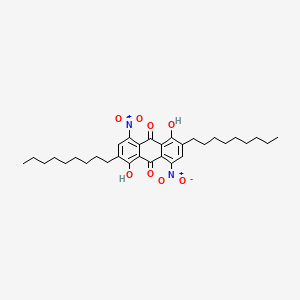
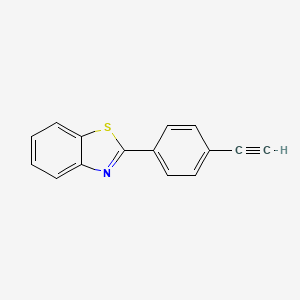
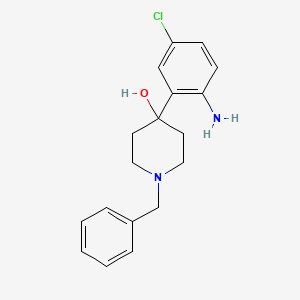
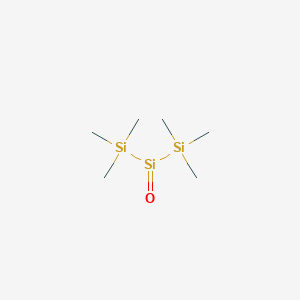

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
